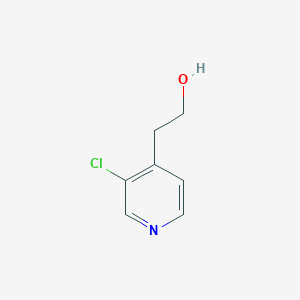

2-(3-Chloropyridin-4-yl)ethan-1-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

2-(3-chloropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8ClNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2 |

InChI-Schlüssel |

CGAZMALUVJWYDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC(=C1CCO)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 3 Chloropyridin 4 Yl Ethan 1 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Design for 2-(3-Chloropyridin-4-yl)ethan-1-ol Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netorganic-chemistry.org The primary disconnection for this compound involves the carbon-carbon bond between the pyridine (B92270) ring and the ethanol (B145695) side chain. This leads to two main retrosynthetic pathways, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

Pathway A disconnects the C4-Cα bond, identifying a 4-halopyridine derivative and a two-carbon synthon as key precursors. A logical forward synthesis would involve a Grignard reaction between a 4-pyridyl Grignard reagent and an appropriate electrophile like ethylene (B1197577) oxide, or a cross-coupling reaction.

Pathway B focuses on the disconnection of the Cα-Cβ bond of the ethanol side chain. This suggests a strategy starting from a 4-substituted-3-chloropyridine, such as 3-chloropyridine-4-carboxaldehyde or 3-chloro-4-acetylpyridine. The ethanol functionality can then be introduced through reactions like a Wittig reaction followed by hydroboration-oxidation, or by direct reduction of a corresponding ester or ketone.

Classical Synthetic Routes to this compound

Classical synthetic routes often involve multi-step linear or convergent sequences to construct the target molecule. These methods have been widely used for the synthesis of substituted pyridines and provide a foundation for the preparation of this compound.

A plausible multi-step linear synthesis, based on Pathway B, could commence with the commercially available 3-chloropyridine (B48278). wikipedia.org

Scheme 2: Exemplary Linear Synthesis of this compound

This linear approach involves the sequential introduction of functional groups. A key challenge is the regioselective formylation or acylation at the C4 position of 3-chloropyridine.

Convergent syntheses, on the other hand, involve the separate synthesis of key fragments that are later combined. carewellpharma.in For our target molecule, a convergent strategy could involve the synthesis of a functionalized pyridine core and a separate two-carbon side chain, which are then coupled.

Scheme 3: Exemplary Convergent Synthesis of this compound

Regioselectivity is a critical consideration in the synthesis of polysubstituted pyridines. vcu.eduacs.orguc.ptnih.gov The electronic properties of the pyridine ring, influenced by the nitrogen atom and the chloro-substituent, dictate the position of electrophilic and nucleophilic attacks. For instance, the synthesis of the key intermediate, 3-chloropyridine-4-carboxaldehyde, requires a regioselective formylation reaction.

Stereoselectivity becomes important in the final step of the synthesis: the reduction of the carbonyl group in a precursor like 3-chloro-4-acetylpyridine to the corresponding alcohol. While the target molecule itself is not chiral, the reduction of a prochiral ketone introduces a stereocenter. The use of stereoselective reducing agents can afford specific enantiomers if desired for analog synthesis. organic-chemistry.orgnih.govicmpp.roorganic-chemistry.org

Table 1: Common Reducing Agents and Their Stereoselectivity

| Reducing Agent | Typical Stereoselectivity | Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Generally non-selective | Protic solvents (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | Generally non-selective | Aprotic solvents (e.g., THF, diethyl ether) |

| Corey-Bakshi-Shibata (CBS) catalysts | High enantioselectivity (R or S) | Aprotic solvents, borane (B79455) source |

| Noyori's ruthenium catalysts | High enantioselectivity (R or S) | Various solvents, hydrogen source |

Modern and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These include catalytic transformations and the use of flow chemistry.

Catalytic methods offer significant advantages in terms of efficiency and atom economy. icmpp.ropitt.edu Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds on the pyridine ring. wikipedia.org For instance, a Suzuki coupling could be employed to introduce the ethyl group at the 4-position of a 3-chloropyridine derivative.

Furthermore, catalytic hydrogenation is a key step in many synthetic routes. The reduction of a nitrile or a carbonyl group to form the ethanol side chain can be achieved using various metal catalysts, such as palladium, platinum, or rhodium on a carbon support. researchgate.net

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals. vcu.edu It offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orguc.pt

The synthesis of substituted pyridines has been successfully adapted to continuous flow processes. researchgate.netorganic-chemistry.org For example, the nitration, halogenation, and metalation of pyridines can be performed in flow reactors with enhanced control and safety. The reduction of a ketone precursor to this compound could also be efficiently carried out in a continuous flow setup using a packed-bed reactor with a supported catalyst. nih.govresearchgate.net This approach can lead to higher yields, reduced reaction times, and a more sustainable manufacturing process.

Principles of Green Chemistry Applied to this compound Production

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. nih.gov For the production of this compound, several green chemistry concepts can be applied, particularly in the selection of solvents and the pursuit of atom economy.

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials used in the synthesis into the final product. nih.govprimescholars.com Reactions with high atom economy are inherently less wasteful. For instance, a direct hydrogenation of a suitable precursor would exhibit high atom economy as it involves the addition of hydrogen. In contrast, multi-step syntheses involving protecting groups or leaving groups that are not incorporated into the final product would have lower atom economy. primescholars.com

Greener Solvents for Synthesis: The choice of solvent is a critical aspect of green chemistry. Traditional solvents for reactions like the Grignard reaction, such as diethyl ether and tetrahydrofuran (B95107) (THF), have drawbacks related to safety and environmental impact. umb.edursc.org Research has identified greener alternatives that can be applied to the synthesis of pyridyl ethanols. umb.edursc.orgsigmaaldrich.comrsc.org

2-Methyltetrahydrofuran (2-MeTHF) stands out as a promising green solvent. umb.edursc.orgijarse.com Derived from renewable resources like corncobs, it offers several advantages over THF, including lower water miscibility, which simplifies work-up procedures and reduces waste streams. sigmaaldrich.comijarse.com Cyclopentyl methyl ether (CPME) is another greener alternative to traditional ethereal solvents, known for its resistance to peroxide formation and favorable azeotropic properties with water, facilitating easier drying. sigmaaldrich.comrsc.org The use of such solvents can significantly reduce the environmental footprint of the synthesis of this compound.

Table 1: Comparison of Solvents for Grignard Reactions

| Solvent | Source | Key Green Chemistry Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs) | Lower water miscibility than THF, easier work-up, reduced waste. sigmaaldrich.comijarse.com |

| Cyclopentyl methyl ether (CPME) | Petroleum-based | Resistant to peroxide formation, forms azeotrope with water for easy drying. sigmaaldrich.comrsc.org |

| Toluene | Petroleum-based | Can be used in hybrid solvent systems to improve reaction scope. umb.edu |

Key Precursors and Building Blocks Utilized in this compound Synthesis

The synthesis of this compound would logically proceed from readily available precursors that can be transformed into the target molecule. Based on the structure, two primary retrosynthetic disconnections suggest key building blocks.

Route A: Reduction of a Ketone Precursor

This approach involves the synthesis of 1-(3-chloropyridin-4-yl)ethan-1-one, which can then be reduced to the desired alcohol.

1-(3-chloropyridin-4-yl)ethan-1-one: This ketone is a crucial intermediate. Its synthesis could potentially be achieved through various methods, though specific literature is scarce.

The subsequent reduction of the ketone to the alcohol can be accomplished using various reducing agents. Catalytic hydrogenation over a suitable catalyst (e.g., PtO2) represents a clean and atom-economical method. researchgate.netresearchgate.net Alternatively, hydride-donating reagents like sodium borohydride can be employed. researchgate.net

Route B: Grignard Reaction with an Aldehyde Precursor

This pathway utilizes a Grignard reagent to form the carbon-carbon bond and introduce the hydroxyl group simultaneously upon reaction with an aldehyde.

3-Chloro-4-formylpyridine (3-Chloropyridine-4-carbaldehyde): This aldehyde would serve as the electrophile in the Grignard reaction.

Methylmagnesium halide (e.g., CH₃MgBr): This Grignard reagent would act as the nucleophile to attack the carbonyl carbon of the aldehyde.

The reaction between these two precursors would yield this compound after an acidic workup. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uk

Table 2: Potential Key Precursors for this compound Synthesis

| Precursor | Potential Synthetic Route |

|---|---|

| 1-(3-chloropyridin-4-yl)ethan-1-one | Reduction to the target alcohol. |

| 3-Chloropyridine-4-carbaldehyde | Grignard reaction with a methylmagnesium halide. |

| 3-Chloro-4-methylpyridine | Potential starting material for further functionalization. |

Optimization Studies in the Synthesis of this compound

Optimization of Grignard Reactions:

For the Grignard route, several parameters can be optimized:

Temperature: Grignard reactions are often exothermic. acs.org Controlling the temperature is crucial to prevent side reactions and decomposition of the Grignard reagent. An optimal temperature range, often between 0 °C and room temperature, needs to be determined experimentally. researchgate.net

Solvent: As discussed in the green chemistry section, the choice of solvent (e.g., THF, 2-MeTHF, CPME) can significantly impact the reaction's success and work-up efficiency. rsc.org

Rate of Addition: Slow, controlled addition of the Grignard reagent to the aldehyde can help to manage the reaction exotherm and minimize the formation of byproducts.

Optimization of Ketone Reduction:

For the reduction of 1-(3-chloropyridin-4-yl)ethan-1-one:

Catalyst Selection and Loading: In catalytic hydrogenation, the choice of catalyst (e.g., Pt, Pd, Rh) and its loading can affect the reaction rate and selectivity. researchgate.netresearchgate.netrsc.org

Hydrogen Pressure: Optimizing the hydrogen pressure is important for achieving complete reduction in a reasonable timeframe.

Solvent and Temperature: The choice of solvent and reaction temperature can influence the catalyst's activity and the solubility of the reactants. researchgate.net

Table 3: General Optimization Parameters for Relevant Reactions

| Reaction Type | Key Parameters for Optimization | Typical Ranges/Conditions |

|---|---|---|

| Grignard Reaction | Temperature, Solvent, Rate of Addition, Reagent Concentration | 0 °C to reflux, Ethereal solvents, Dropwise addition, 1.0-1.5 equivalents of Grignard reagent. acs.orgresearchgate.net |

| Catalytic Hydrogenation | Catalyst, Hydrogen Pressure, Solvent, Temperature | PtO₂, Pd/C, Rh₂O₃, 1-50 atm H₂, Alcohols, Acetic Acid, Room temperature to 100 °C. researchgate.netresearchgate.netrsc.org |

| Sodium Borohydride Reduction | Solvent, Temperature, Molar Ratio of Reagent | Alcohols, 0 °C to room temperature, 1-2 equivalents of NaBH₄. researchgate.net |

Chemical Reactivity and Derivatization Strategies for 2 3 Chloropyridin 4 Yl Ethan 1 Ol

Reactions Involving the Hydroxyl Group of 2-(3-Chloropyridin-4-yl)ethan-1-ol

The primary alcohol functionality of this compound is amenable to a variety of standard transformations, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions allow for the modification of the ethanol (B145695) side chain, which is a common strategy in the development of bioactive molecules.

Esterification and Etherification Protocols

The conversion of the hydroxyl group into esters and ethers is a fundamental derivatization strategy.

Esterification: Esters of this compound can be prepared through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common approach. future4200.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling reactions involving activated carboxylic acid derivatives (like acyl chlorides or anhydrides) or the use of coupling agents are employed. Another powerful method is the Mitsunobu reaction, which allows for the conversion of primary alcohols to esters with a nucleophilic carboxylic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). patsnap.combldpharm.com This reaction typically proceeds with inversion of configuration, although this is not relevant for an achiral primary alcohol. bldpharm.com The existence of commercially available derivatives like ethyl 2-(3-chloropyridin-4-yl)acetate suggests the feasibility of such transformations on related starting materials. libretexts.org

Etherification: The Williamson ether synthesis is a classical and widely used method for preparing ethers, which involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.orghymasynthesis.com In the context of this compound, the alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then displace a halide from an alkyl halide in an SN2 reaction to form the desired ether. organic-chemistry.org For this to be a high-yielding reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions. libretexts.org

Table 1: Representative Esterification and Etherification Protocols

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | R-COOH, H₂SO₄ (cat.), Heat | 2-(3-Chloropyridin-4-yl)ethyl ester |

| Acylation | R-COCl, Pyridine (B92270) or Et₃N, CH₂Cl₂ | 2-(3-Chloropyridin-4-yl)ethyl ester |

| Mitsunobu Reaction | R-COOH, PPh₃, DEAD or DIAD, THF | 2-(3-Chloropyridin-4-yl)ethyl ester |

Selective Oxidation and Reduction Methodologies

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagents and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) are effective for this transformation, converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. google.co.in Other modern methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. google.co.in

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. bldpharm.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). sigmaaldrich.comnih.gov The existence of 2-(3-chloropyridin-4-yl)acetic acid hydrochloride as a commercially available compound confirms that this oxidation is a viable synthetic route. rsc.org

The reduction of the hydroxyl group itself is not a common transformation but can be achieved indirectly. The alcohol can be converted to a better leaving group, such as a tosylate, which can then be reduced with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Table 2: Selective Oxidation Methodologies

| Target Product | Reagents and Conditions |

|---|---|

| 2-(3-Chloropyridin-4-yl)acetaldehyde | PCC, CH₂Cl₂ |

| 2-(3-Chloropyridin-4-yl)acetaldehyde | Dess-Martin Periodinane, CH₂Cl₂ |

| 2-(3-Chloropyridin-4-yl)acetic acid | KMnO₄, NaOH, H₂O, Heat |

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group is a poor leaving group and must be activated before it can be displaced by a nucleophile. youtube.com One common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Alternatively, direct conversion of the alcohol to an alkyl halide can be achieved using specific reagents. The Appel reaction, which employs triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄), is a mild and effective method for converting primary and secondary alcohols into the corresponding alkyl chlorides or bromides. googleapis.comgoogle.comyoutube.com This reaction proceeds via an oxyphosphonium intermediate, and the subsequent displacement by the halide occurs in an SN2 fashion. google.com This provides a direct route to compounds like 4-(2-haloethyl)-3-chloropyridine, which are valuable intermediates for further functionalization.

Table 3: Nucleophilic Substitution of the Hydroxyl Group

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine, 0 °C to RT | 2-(3-Chloropyridin-4-yl)ethyl tosylate |

| Appel Reaction (Chlorination) | PPh₃, CCl₄, THF or CH₂Cl₂ | 4-(2-Chloroethyl)-3-chloropyridine |

Reactivity of the Pyridine Ring in this compound

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic nature, combined with the substituents, dictates its reactivity towards aromatic substitution and cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

Electrophilic Aromatic Substitution (EAS): Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) because the nitrogen atom deactivates the ring. masterorganicchemistry.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions. masterorganicchemistry.com In this compound, the existing chlorine and ethanol substituents will also influence the regioselectivity of any potential electrophilic attack. However, due to the deactivated nature of the ring, harsh conditions would be required, and such reactions are generally low-yielding.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly with a halide substituent present. ethernet.edu.etnih.gov The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ethernet.edu.et In chloropyridines, nucleophilic attack is favored at the positions ortho and para (2- and 4-positions) to the ring nitrogen. ethernet.edu.et In the case of this compound, the chlorine atom is at the 3-position, which is generally less reactive towards NAS than halogens at the 2- or 4-positions. However, strong nucleophiles can displace the chloride, a reaction that can be facilitated by the specific electronic environment created by the other substituent.

Metal-catalyzed Cross-coupling Reactions at the Pyridine Ring

The chlorine atom on the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Chloropyridines are often more challenging substrates than the corresponding bromides or iodides, but advances in catalyst design have made these transformations increasingly feasible.

Suzuki Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. This allows for the introduction of alkynyl moieties onto the pyridine ring.

Heck Coupling: This reaction involves the coupling of the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Table 4: Representative Metal-catalyzed Cross-coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | 3-Aryl-4-(2-hydroxyethyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-4-(2-hydroxyethyl)pyridine |

Transformations of the Ethan-1-ol Linker in this compound

The hydroxyl group of the ethan-1-ol linker is the primary site for functionalization and derivatization. Its strategic manipulation is key to elaborating the molecular structure for various applications.

The primary alcohol of this compound can be readily converted into other key functional groups such as ketones, esters, and halides. These transformations provide intermediates for further synthetic manipulations, including chain elongation.

Oxidation to Ketone: The primary alcohol can be oxidized to the corresponding ketone, 1-(3-chloropyridin-4-yl)ethanone, using standard oxidizing agents like pyridinium chlorochromate (PCC) or through Swern or Dess-Martin oxidation. This ketone is a versatile intermediate for reactions such as alpha-halogenation, aldol (B89426) condensations, or reductive amination.

Esterification: Direct esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters. For instance, reaction with acetyl chloride would produce 2-(3-chloropyridin-4-yl)ethyl acetate (B1210297). Such esters can be valuable as protected forms of the alcohol or as intermediates themselves. The synthesis of related chloropyridine esters is a well-documented process in patent literature googleapis.com.

Conversion to Halides: The hydroxyl group is a poor leaving group but can be activated by conversion to a halide. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively substitutes the hydroxyl group with a chlorine or bromine atom, respectively, via an S_N2 mechanism. youtube.comyoutube.com This creates an electrophilic carbon center ripe for nucleophilic substitution, a crucial step for chain elongation.

Chain Elongation: The resulting 4-(2-haloethyl)-3-chloropyridine is a key intermediate for extending the carbon chain. For example, reaction with sodium cyanide would yield 3-(3-chloropyridin-4-yl)propanenitrile. Subsequent hydrolysis and esterification of the nitrile can lead to homologated esters, such as ethyl 3-(3-chloropyridin-4-yl)propanoate, demonstrating a two-carbon chain extension. A related chain-elongated compound, ethyl 2-(3-chloropyridin-4-yl)acetate, is documented in chemical databases. uni.lu

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | 1-(3-Chloropyridin-4-yl)ethanone |

| Esterification | Acetyl Chloride, Pyridine | 2-(3-Chloropyridin-4-yl)ethyl acetate |

| Halogenation (Chlorination) | Thionyl Chloride (SOCl₂) | 4-(2-Chloroethyl)-3-chloropyridine |

| Halogenation (Bromination) | Phosphorus Tribromide (PBr₃) | 4-(2-Bromoethyl)-3-chloropyridine |

| Chain Elongation (example) | 1. SOCl₂ 2. NaCN 3. H₃O⁺/EtOH | Ethyl 3-(3-chloropyridin-4-yl)propanoate |

Synthesis of Complex Molecular Architectures from this compound

The derivatized forms of this compound are instrumental in the construction of more elaborate molecules, including fused heterocyclic systems.

Annulation, or ring-forming, reactions are critical for building polycyclic structures. Derivatives of the title compound can serve as precursors for intramolecular cyclizations to generate fused heterocycles like furo[3,2-c]pyridines, which are recognized as important pharmacophores. beilstein-journals.orgnih.gov

A plausible strategy for forming a fused furan (B31954) ring involves the intramolecular cyclization of a suitable precursor derived from this compound. For instance, oxidation of the alcohol to the corresponding carboxylic acid, 2-(3-chloropyridin-4-yl)acetic acid, followed by activation and intramolecular Friedel-Crafts-type acylation could potentially lead to a cyclized ketone. The synthesis of various substituted furo[3,2-c]pyridines often proceeds through the cyclization of functionalized pyridine derivatives. researchgate.netresearchgate.net While direct examples starting from this compound are not prominent, the established routes, such as the Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridines, highlight the feasibility of such transformations using appropriately functionalized intermediates. beilstein-journals.orgnih.gov

Derivatives of pyridyl ethanols are suitable for creating monomers for polymerization. The hydroxyl group of this compound can be esterified with methacrylic acid or its acyl chloride to form the monomer 2-(3-chloropyridin-4-yl)ethyl methacrylate. This strategy is analogous to the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, which has been successfully polymerized via controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org

The resulting polymer, poly[2-(3-chloropyridin-4-yl)ethyl methacrylate], would feature pendant chloropyridine units. Such functional polymers could have applications in materials science, for example, as ligands for metal coordination or as precursors for further chemical modification. The ability of pyridinemethanol derivatives to undergo polymerization reactions to form novel products with repeating structural units has also been explored in patent literature. innoget.com

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not widely published, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry.

Conversion to Alkyl Halide: The reaction of a primary alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) typically proceeds through an S_N2 mechanism. youtube.comyoutube.com The first step involves the alcohol's oxygen atom attacking the electrophilic sulfur or phosphorus atom, which converts the hydroxyl group into a good leaving group (a chlorosulfite or bromophosphite ester). A halide ion, generated in the first step, then acts as a nucleophile, attacking the carbon atom and displacing the leaving group to form the alkyl halide. youtube.com

Intramolecular Cyclization: The mechanism for acid-catalyzed intramolecular cyclization, a key step in forming annulated products, often involves the generation of a highly reactive electrophilic species. For example, the cyclization of aryl-substituted enones or hydroxy ketones in a Brønsted superacid like triflic acid (TfOH) proceeds via protonation of the carbonyl oxygen. beilstein-journals.orgsemanticscholar.org This activation facilitates an intramolecular electrophilic attack on the aromatic ring to form the new carbocyclic ring. beilstein-journals.orgsemanticscholar.org Similarly, the Pictet-Spengler reaction involves the acid-catalyzed condensation of an amine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield a new heterocyclic ring. beilstein-journals.orgnih.gov These established mechanisms provide a framework for understanding the potential pathways for the cyclization of derivatives of this compound.

Role of 2 3 Chloropyridin 4 Yl Ethan 1 Ol As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Advanced Chemical Intermediates

Precursor in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. A thorough search of chemical literature did not yield specific examples of MCRs where 2-(3-Chloropyridin-4-yl)ethan-1-ol serves as a primary precursor. While the structural motifs of chloropyridines and alcohols are common in MCRs, the direct participation of this specific compound in such reaction architectures is not documented.

Scaffold for Ligand Development in Catalysis

The development of novel ligands is crucial for advancing transition-metal catalysis. The pyridine (B92270) and hydroxyl moieties of this compound present potential coordination sites for metal centers, suggesting its theoretical utility as a scaffold for new ligands. However, a review of the available literature did not uncover any instances of this compound being utilized for the synthesis of ligands for catalytic applications. Research in this area appears to be either non-existent or not publicly disclosed.

Application in the Construction of Functionally Tailored Molecules

Building Block for Novel Chemical Scaffolds

As a chemical building block, this compound offers a unique combination of a substituted pyridine ring and a flexible ethanol (B145695) side chain, making it a potentially valuable starting material for the construction of novel molecular scaffolds. Despite its commercial availability, specific examples of its successful incorporation into new and complex molecular frameworks are not described in the accessible scientific literature.

Integration into Polymeric or Supramolecular Structures

The functional groups within this compound could, in principle, be used to integrate this unit into larger polymeric or supramolecular assemblies. The hydroxyl group could be a site for polymerization, and the pyridine nitrogen could participate in hydrogen bonding or metal coordination to form supramolecular structures. Nevertheless, there is no published research detailing the synthetic role of this compound in the creation of such materials.

Contribution to Methodological Development in Organic Synthesis

Occasionally, the unique reactivity of a specific compound can lead to the development of new synthetic methods. However, there is no evidence to suggest that this compound has played a significant role in advancing new methodologies in organic synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 3 Chloropyridin 4 Yl Ethan 1 Ol Research

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating 2-(3-Chloropyridin-4-yl)ethan-1-ol from starting materials, byproducts, and impurities, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and concentration of this compound in various samples. uobasrah.edu.iq Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering robust and reproducible results. researchgate.netpensoft.net A typical method involves a C18 stationary phase, which effectively retains the moderately polar analyte. researchgate.netpensoft.net

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation and peak shape. pensoft.net Isocratic elution provides consistent and rapid analysis, while gradient elution can be employed for samples containing a wider range of impurities with different polarities. researchgate.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the pyridine (B92270) chromophore exhibits strong absorbance, typically around 225-265 nm. researchgate.netnih.gov Method validation according to ICH guidelines ensures the linearity, accuracy, precision, and robustness of the quantitative analysis. pensoft.netpensoft.net

Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound

| Parameter | Value/Condition | Purpose |

| Column | C18, 150 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | Eluent system to control retention and peak shape. researchgate.net |

| Elution Mode | Isocratic | For simple, fast, and reproducible analysis. pensoft.net |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and analysis time. researchgate.net |

| Column Temp. | 30 °C | Maintains consistent retention times. researchgate.net |

| Detection | UV at 262 nm | Wavelength for sensitive detection of the pyridine ring. nih.gov |

| Injection Vol. | 10 µL | Standard volume for introducing the sample. |

| Internal Std. | Toremifene Citrate (example) | Improves quantitative accuracy by correcting for injection volume variations. nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for monitoring the presence of unreacted precursors, such as 3-chloro-4-vinylpyridine, or volatile byproducts generated during the synthesis of this compound. The technique is frequently coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification of separated components. researchgate.net

The choice of column is critical, with moderately polar columns like those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5) providing good resolution for a range of analytes. The analysis involves injecting the sample into a heated port to ensure volatilization, followed by separation in the column under a programmed temperature ramp. This allows for the separation of compounds based on their boiling points and interactions with the stationary phase.

Table 2: Representative GC Parameters for Volatile Impurity Profiling

| Parameter | Value/Condition | Purpose |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | General-purpose column for separating volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point. |

| Detector | FID or MS | FID for general quantitation, MS for identification. researchgate.net |

| Sample Prep. | Dissolution in a volatile solvent (e.g., Dichloromethane) | Prepares the sample for injection. |

Mass Spectrometry for Mechanistic and Structural Elucidation of Derivatives

Mass Spectrometry (MS) is a cornerstone for the structural analysis of this compound and its reaction products. It provides information on molecular weight and, through fragmentation analysis, offers deep insights into the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often with an accuracy of less than 5 ppm. This precision allows for the unambiguous determination of the elemental formula of the analyte. For this compound (C₇H₈ClNO), HRMS can easily distinguish it from other compounds with the same nominal mass. A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic M+2 peak. chemguide.co.uk Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two molecular ion peaks separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule or its fragments.

Table 3: HRMS Data for this compound

| Parameter | Theoretical Value (C₇H₈ClNO) | Expected Observation |

| [M+H]⁺ (³⁵Cl) | 158.0367 | Highly accurate m/z measurement confirming the formula. |

| [M+H]⁺ (³⁷Cl) | 160.0338 | Isotopic peak confirming the presence of chlorine. |

| Isotopic Ratio | ~3:1 | The intensity ratio between the M+ and M+2 peaks. chemguide.co.uk |

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of ions by inducing fragmentation and analyzing the resulting product ions. nih.gov In a typical experiment, the protonated molecule of this compound, [M+H]⁺, is selected and subjected to collision-activated dissociation (CAD). The fragmentation pattern provides a structural fingerprint. For N-heterocyclic compounds, fragmentation often involves cleavage of side chains and rupture of the heterocyclic ring itself. nih.gov

Likely fragmentation pathways for [C₇H₈ClNO+H]⁺ (m/z 158.0) would include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 140.0.

Loss of C₂H₄O (-44 Da): Cleavage of the entire ethanol (B145695) side chain, resulting in a 3-chloropyridine (B48278) fragment at m/z 114.0.

Ring cleavage: Further fragmentation of the pyridine ring can occur, providing more detailed structural information. nih.gov

Table 4: Predicted MS/MS Fragments of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (³⁵Cl) | Neutral Loss |

| 158.0 | [M+H - H₂O]⁺ | 140.0 | 18.0 Da (H₂O) |

| 158.0 | [M+H - CH₂OH]⁺ | 127.0 | 31.0 Da (Methanol radical) |

| 158.0 | [M+H - C₂H₄O]⁺ | 114.0 | 44.0 Da (Acetaldehyde) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including derivatives of this compound. researchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete chemical structure can be determined.

For the parent compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the ethanol side chain. youtube.com The protons on the pyridine ring would appear as doublets or singlets in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the substitution pattern. chemicalbook.com The methylene (B1212753) protons of the ethanol group (-CH₂-CH₂-OH) would appear as two triplets in the aliphatic region, coupled to each other. The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyridine H-2 | ~8.4 (s) | ~149.0 |

| Pyridine H-5 | ~8.3 (d) | ~151.0 |

| Pyridine H-6 | ~7.3 (d) | ~122.0 |

| Ethan-1-ol -CH₂- | ~3.9 (t) | ~60.5 |

| Ethan-2-yl -CH₂- | ~3.0 (t) | ~38.0 |

| Pyridine C-3 (Cl) | - | ~132.0 |

| Pyridine C-4 | - | ~145.0 |

| Ethan-1-ol -OH | Variable (br s) | - |

| Predicted values are estimates based on typical chemical shifts for similar structural motifs and are relative to TMS. Actual values may vary based on solvent and other experimental conditions. acs.org |

Computational and Theoretical Investigations of 2 3 Chloropyridin 4 Yl Ethan 1 Ol

Quantum Chemical Calculations on 2-(3-Chloropyridin-4-yl)ethan-1-ol

Quantum chemical calculations provide a microscopic perspective on the intrinsic properties of a molecule. For this compound, these computational methods are instrumental in elucidating its electronic characteristics, potential reactivity, and conformational preferences.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The distribution of electron density within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be electron-rich centers, while the hydrogen atom of the hydroxyl group and the carbon atoms adjacent to the electronegative chlorine and nitrogen atoms would exhibit a degree of electron deficiency.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A visualization of the charge distribution, identifying electron-rich and electron-poor regions. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of potential reaction pathways involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most probable mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and characterizing its geometry and energy.

For instance, the oxidation of the primary alcohol group to an aldehyde or a carboxylic acid, or the substitution of the chlorine atom on the pyridine ring, are potential reactions that can be modeled. Transition state theory can then be used to estimate the reaction rates, providing valuable information for synthetic chemists.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond of the ethanol (B145695) side chain and the C-C bond connecting the side chain to the pyridine ring, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers, which are the ones that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamics of the molecule in different environments, such as in solution.

Molecular Modeling of Interactions and Ligand-Protein Docking for Related Compounds

While specific docking studies for this compound may not be extensively reported, the methodologies for predicting ligand-protein interactions are well-established and can be applied to this compound and its analogs.

Prediction of Binding Modes and Affinities (focus on computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net

The accuracy of docking predictions depends on both the search algorithm and the scoring function. Search algorithms explore the vast conformational space, while scoring functions, which can be physics-based, empirical, or knowledge-based, evaluate the strength of the interaction. arxiv.org These functions typically consider factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. nih.govresearchgate.net For pyridine derivatives, which contain a nitrogen atom capable of forming hydrogen bonds, accurate modeling of these interactions is crucial for predicting the correct binding mode. nih.gov

| Computational Method | Description | Key Considerations |

| Molecular Docking | Predicts the preferred orientation of a ligand within a protein's binding site. | Choice of search algorithm and scoring function. mdpi.comasiapharmaceutics.info |

| Scoring Functions | Estimate the binding affinity of a ligand-protein complex. | Can be physics-based, empirical, or knowledge-based. nih.govresearchgate.netarxiv.org |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex over time to assess stability and refine binding poses. | Computationally intensive but provides a more realistic representation of the interaction. |

Theoretical Structure-Activity Relationship (SAR) Studies for Related Chemical Series

Theoretical Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For chemical series containing the 3-chloropyridin-4-yl moiety, these studies can provide valuable insights for designing more potent and selective molecules.

By systematically modifying different parts of the lead molecule and computationally evaluating their effect on binding affinity or other relevant properties, researchers can build a predictive SAR model. acs.org For example, in a series of pyridine derivatives, one could investigate the effect of substituting the chlorine atom with other halogens or functional groups, or modifying the side chain at the 4-position. These studies often employ techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), which correlate the 3D properties of molecules with their biological activity. mdpi.com The insights gained from such theoretical SAR studies can guide the synthesis of new compounds with improved therapeutic potential. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Relevant to Derivatization

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to establish a mathematical correlation between the structural features of a set of chemical compounds and their physicochemical properties. researchgate.net In the context of drug discovery and chemical development, QSPR is a valuable tool for predicting the properties of novel derivatives of a lead compound, such as this compound, even before their synthesis. researchgate.net This predictive capability allows for the rational design of new molecules with desired characteristics, such as enhanced solubility, improved permeability, or greater biological activity, thereby optimizing the derivatization process.

The core principle of QSPR is that the variations in the properties of a group of structurally related compounds are directly linked to the variations in their molecular structures. By quantifying these structural differences using molecular descriptors, it is possible to build a predictive model. For the derivatization of this compound, a QSPR study would involve the synthesis or in-silico generation of a library of analogs, followed by the calculation of descriptors and the development of a regression model to predict a property of interest.

Hypothetical Study on this compound Derivatives

To illustrate the QSPR process, a hypothetical set of derivatives of this compound could be created by modifying the hydroxyl group or by substituting other positions on the pyridine ring. The goal of this hypothetical study would be to develop a model that predicts aqueous solubility, a critical property for many chemical applications.

Table 1: Hypothetical Derivatives of this compound and Selected Molecular Descriptors

| Compound ID | Derivative Name | Modification | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 1 | This compound | Parent Compound | 1.5 | 157.60 | 32.79 |

| 2 | 2-(3-Chloropyridin-4-yl)ethyl acetate (B1210297) | Esterification of -OH | 2.1 | 199.64 | 38.33 |

| 3 | 2-(3-Chloropyridin-4-yl)ethan-1-amine | Replacement of -OH with -NH₂ | 1.3 | 156.61 | 38.90 |

| 4 | 2-(3,5-Dichloropyridin-4-yl)ethan-1-ol | Addition of Cl at position 5 | 2.0 | 192.04 | 32.79 |

| 5 | 2-(3-Chloro-5-methoxypyridin-4-yl)ethan-1-ol | Addition of -OCH₃ at position 5 | 1.7 | 187.63 | 42.02 |

| 6 | 2-(3-Chloropyridin-4-yl)-1-methoxyethane | Etherification of -OH | 1.9 | 171.63 | 21.96 |

| 7 | 3-(4-(2-hydroxyethyl)pyridin-3-yl)benzonitrile | Replacement of Cl with Phenylnitrile | 2.5 | 226.26 | 56.60 |

| 8 | 2-(3-Fluoropyridin-4-yl)ethan-1-ol | Replacement of Cl with F | 1.2 | 141.14 | 32.79 |

In this hypothetical dataset, various molecular descriptors have been calculated for each derivative. These descriptors quantify different aspects of the molecular structure:

LogP: A measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Polar Surface Area (PSA): The surface sum over all polar atoms, which is often correlated with permeability.

Using these descriptors, a multiple linear regression (MLR) model could be developed to predict a property like aqueous solubility (LogS). The general form of an MLR equation is:

LogS = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, and c₁, c₂, etc., are the coefficients for the respective descriptors (D₁, D₂, etc.).

Table 2: Hypothetical QSPR Model for Predicting Aqueous Solubility (LogS)

| Parameter | Value |

| Model Equation | LogS = 0.5 - (0.8 * LogP) + (0.01 * PSA) |

| R² (Goodness of fit) | 0.92 |

| Q² (Predictive ability) | 0.85 |

Interpretation of the Hypothetical QSPR Model

The hypothetical QSPR model presented in Table 2 suggests a strong correlation between the selected descriptors and the aqueous solubility of the derivatives.

R² (Coefficient of Determination): An R² value of 0.92 indicates that 92% of the variance in the aqueous solubility of this set of compounds can be explained by the model.

Q² (Cross-validated R²): A Q² value of 0.85, typically derived from a leave-one-out cross-validation, suggests that the model has good predictive power for new, untested compounds.

The model equation itself provides insights into how structural modifications may affect solubility:

The negative coefficient for LogP (-0.8) indicates that as lipophilicity increases, aqueous solubility decreases. This is a common and expected relationship. For instance, the model would predict that the acetate derivative (Compound 2) is less soluble than the parent alcohol (Compound 1).

The positive coefficient for Polar Surface Area (+0.01) suggests that increasing the PSA leads to a slight increase in solubility. This aligns with the understanding that more polar groups can engage in hydrogen bonding with water. For example, the amine derivative (Compound 3), with a higher PSA, would be predicted to be more soluble than the parent compound.

By using such a model, researchers could prioritize the synthesis of derivatives that are predicted to have optimal solubility. For example, if higher solubility is desired, the model would guide the design towards derivatives with lower LogP and higher PSA values. This predictive approach streamlines the derivatization process, saving time and resources by focusing on compounds with a higher probability of success.

Future Research Directions and Emerging Paradigms for 2 3 Chloropyridin 4 Yl Ethan 1 Ol

Exploration of Undiscovered Synthetic Routes and Derivatization Pathways

The future synthesis of 2-(3-Chloropyridin-4-yl)ethan-1-ol and its derivatives is poised to move beyond traditional methods, embracing more efficient and sustainable strategies. While classical approaches might involve multi-step sequences, emerging methodologies in organic synthesis could provide more direct access and diversification.

Novel Synthetic Strategies:

Domino and Multicomponent Reactions: Future synthetic efforts could focus on the development of one-pot domino or multicomponent reactions to construct the this compound core. researchgate.net Such strategies, which form multiple chemical bonds in a single operation without isolating intermediates, offer significant advantages in terms of atom economy and reduced waste. For instance, a convergent approach could involve the coupling of a suitable three-carbon synthon with a chlorinated pyridine (B92270) precursor.

C-H Functionalization: Direct C-H functionalization of a simpler, pre-formed chloropyridine scaffold represents a powerful and increasingly popular approach. This would circumvent the need for pre-functionalized starting materials, allowing for the direct introduction of the ethanol (B145695) side chain onto the pyridine ring, thereby streamlining the synthetic sequence.

Flow Chemistry: The use of continuous flow reactors could enable safer and more scalable syntheses, particularly when handling potentially hazardous reagents or intermediates. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities.

Derivatization Pathways:

The presence of three distinct functional handles—the chloro group, the hydroxyl group, and the pyridine ring—opens up a vast chemical space for derivatization.

Cross-Coupling Reactions: The chlorine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This would allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, to generate a library of novel compounds.

Esterification and Etherification: The primary alcohol functionality can be readily converted into a diverse range of esters and ethers. These derivatives could be designed to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which is particularly relevant for applications in medicinal chemistry and materials science.

N-Oxidation and Quarternization: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and provide a handle for further functionalization. Alternatively, quaternization of the nitrogen would yield pyridinium (B92312) salts, which could be explored as ionic liquids or for their biological activities.

A summary of potential derivatization strategies is presented in Table 1.

| Functional Group | Reaction Type | Potential New Functionalities |

| Chloro Group | Suzuki Coupling | Aryl, Heteroaryl |

| Chloro Group | Stille Coupling | Alkyl, Vinyl, Aryl |

| Chloro Group | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines |

| Hydroxyl Group | Esterification | Aliphatic/Aromatic Esters |

| Hydroxyl Group | Williamson Ether Synthesis | Alkyl/Aryl Ethers |

| Pyridine Nitrogen | N-Oxidation | N-Oxide |

| Pyridine Nitrogen | Quarternization | Pyridinium Salts |

Integration into Advanced Catalytic Systems and Reaction Methodologies

The structural motifs within this compound make it an intriguing candidate for applications in catalysis, both as a ligand and as a catalyst itself.

Ligand Development: The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand, capable of coordinating to a variety of transition metals. nih.gov The resulting metal complexes could be screened for catalytic activity in a range of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the ligand could be fine-tuned through derivatization of the pyridine ring to modulate the activity and selectivity of the metal center. acs.org

Organocatalysis: The pyridine moiety itself can function as an organocatalyst. For instance, it can act as a nucleophilic catalyst in acylation reactions or as a base. Furthermore, chiral derivatives of this compound could be explored as asymmetric organocatalysts.

Photoredox Catalysis: Pyridine derivatives are known to participate in photoredox catalytic cycles. Future research could investigate the potential of this compound and its derivatives to act as photosensitizers or as key components in photocatalytic systems for novel bond formations.

Development of Novel Functional Materials Utilizing this compound Scaffolds

The inherent functionalities of this compound provide a versatile platform for the design and synthesis of new functional materials.

Polymers and Dendrimers: The hydroxyl group can serve as a monomer initiation site for polymerization reactions, leading to the formation of polymers with pendant chloropyridyl groups. These groups can then be further functionalized to create materials with tailored properties, such as specific recognition sites or catalytic activity. Similarly, the molecule can be used as a building block for the construction of dendrimers.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen is an excellent coordinating site for the formation of MOFs. By using di- or tri-functionalized derivatives of this compound as the organic linkers, it may be possible to construct porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for the formation of supramolecular structures. By designing appropriate derivatives, it may be possible to create self-assembling systems such as gels, liquid crystals, or nanotubes.

Functionalized Surfaces: The compound could be tethered to solid supports, such as silica (B1680970) or polymers, to create functionalized surfaces. These materials could be used as heterogeneous catalysts, as stationary phases in chromatography, or for the selective capture of metal ions.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique properties of this compound make it a compelling subject for interdisciplinary research, bridging organic chemistry with fields such as chemical biology, medicinal chemistry, and computational science.

Chemical Biology: Derivatives of this compound could be synthesized as probes to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific cellular components, or biotinylated versions could be employed for affinity-based protein purification. The pyridine scaffold is a common feature in many biologically active molecules, suggesting that derivatives of this compound may exhibit interesting biological activities. nih.gov

Medicinal Chemistry: The this compound scaffold can be considered a fragment for fragment-based drug discovery. Libraries of derivatives could be screened against a variety of biological targets to identify new lead compounds for the development of therapeutics. nih.gov The presence of the chlorine atom also allows for its potential use as a bioorthogonal handle.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), can be used to predict the properties and reactivity of this compound and its derivatives. researchgate.netbuffalo.edu These theoretical studies can guide synthetic efforts by identifying the most promising derivatization strategies and by providing insights into the mechanisms of potential applications. researchgate.net

Predictive Modeling and Data Science Applications for Compound Discovery and Optimization

The application of data science and machine learning is revolutionizing chemical research. youtube.com These tools can be applied to accelerate the discovery and optimization of processes and applications involving this compound.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to build models that predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and derivatization of this compound. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of virtual libraries of this compound derivatives. researchgate.net This allows for the in silico screening of large numbers of compounds to identify those with the most promising profiles for further investigation.

De Novo Design: Generative models, a type of artificial intelligence, could be used to design novel derivatives of this compound with desired properties. These models can learn the underlying patterns in chemical data and generate new molecular structures that are likely to be active.

A summary of the potential data science applications is provided in Table 2.

| Application Area | Data Science Technique | Objective |

| Synthesis | Machine Learning (e.g., Random Forest, Neural Networks) | Predict optimal reaction conditions (yield, selectivity). |

| Drug Discovery | QSAR/QSPR Modeling | Predict biological activity and ADMET properties. |

| Materials Science | Predictive Modeling | Forecast material properties (e.g., band gap, porosity). |

| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design new derivatives with desired functionalities. |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-(3-Chloropyridin-4-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chloropyridine derivatives reacting with reagents like ethylene oxide or via nucleophilic substitution. Key parameters include maintaining temperatures between 0–25°C, using aprotic solvents (e.g., THF or DCM), and catalytic bases (e.g., NaH). Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify hydroxyl (-OH) protons (δ 1.5–2.5 ppm) and pyridine ring carbons (δ 120–150 ppm).

- IR Spectroscopy : Confirm -OH stretching (3200–3600 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 157.6 (M+H⁺) .

Q. How can the hydroxyl group in this compound be selectively functionalized?

- Methodological Answer : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before performing substitutions on the chloropyridine ring. For oxidation to ketones, use mild agents like Dess-Martin periodinane to avoid side reactions .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis, and how does stereochemistry impact bioactivity?

- Methodological Answer : Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers. Stereochemistry affects binding to targets like GABA receptors; (R)-enantiomers show 3–5× higher affinity in neuropharmacological assays .

Q. How do structural modifications of this compound influence its enzyme inhibition potency?

- Methodological Answer : Replace the chlorine atom with Br or F to alter electron-withdrawing effects. Brominated analogs exhibit 2× higher IC₅₀ against kinase enzymes (e.g., EGFR) due to enhanced halogen bonding .

Q. What experimental approaches address contradictory yield data in scaled-up syntheses?

- Methodological Answer : Conduct Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, stoichiometry). For instance, a 10°C increase reduces byproducts by 15% but requires 20% more catalyst. Statistical tools like ANOVA identify critical factors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states. For SNAr reactions, meta-chlorine directs nucleophiles to the 4-position with a 0.3 eV lower activation barrier than para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.